
CP-105696
Descripción general
Descripción
CP-105696 es un antagonista potente y selectivo del receptor de leucotrieno B4. El leucotrieno B4 es un mediador proinflamatorio involucrado en diversas enfermedades inflamatorias como el asma, la artritis y la aterosclerosis. This compound es conocido por su capacidad para inhibir la unión del leucotrieno B4 a su receptor de alta afinidad, lo que reduce la inflamación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CP-105696 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores automatizados, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la coherencia y la escalabilidad .
Análisis De Reacciones Químicas
Biochemical Interaction with LTB4 Receptors
CP-105696 competitively inhibits LTB4 binding to the BLT1 receptor, preventing neutrophil activation. Key pharmacodynamic parameters include:
-
Mechanism : this compound’s cyclopropane carboxylic acid group facilitates high-affinity binding to BLT1, blocking LTB4-induced CD11b/CD18 upregulation on neutrophils .
-
Dose-dependency : Splenocyte chemotaxis inhibition reached significance at 100–200 mg/kg/day in mice, demonstrating receptor saturation kinetics .
Pharmacokinetic Profile and Metabolic Stability
This compound displays prolonged elimination and dose-linear pharmacokinetics across species:
Table 1: Single-Dose Pharmacokinetics in Mice
Dose (mg/kg) | AUC (µg·h/mL) | Half-life (h) | Cmax (µg/mL) |
---|---|---|---|
35 | 82 | 62 | 1.8 |
130 | 84 | 62 | 6.4 |
Source: Naïve-pooled modeling in C57Bl/6 mice |
Table 2: Human Pharmacokinetics
Dose (mg) | AUC(0,∞) (µg·h/mL) | Half-life (h) | Urinary Excretion (%) |
---|---|---|---|
40 | 1,337 | 289–495 | <1 |
640 | 16,819 | 289–495 | <1 |
Source: Phase I clinical trial |
-
Key observations :
Analytical Methods for Quantification
This compound’s stability and concentration were validated using:
-
LC-MS/MS : Column: Waters HSS T3 (50 × 2.1 mm); Mobile phase: Acetonitrile/water with 0.1% formic acid; MRM transition: m/z 427.1→365.4 .
-
HPLC-UV : Column: Waters Nova-Pak C18; Detection: 280 nm; Internal standard: Isopropyl analog of this compound .
Structural Determinants of Reactivity
The compound’s structure includes:
-
A chroman ring with hydroxyl and 4-phenylbenzyl substituents.
-
A cyclopropane carboxylic acid group critical for receptor binding .
These features enhance metabolic stability and receptor affinity, contributing to its prolonged in vivo activity .
Multi-Dose Pharmacokinetic Behavior
In HFD-fed mice, this compound maintained stable plasma concentrations under a twice-weekly dosing regimen (130 mg/kg):
Group | Cmax (µg/mL) | Trough (µg/mL) |
---|---|---|
Male | 12.3 | 4.1 |
Intact female | 15.6 | 4.3 |
OVX female | 14.9 | 4.2 |
Source: Multi-dose murine study |
-
Body weight effects : Intact females showed transient weight loss, suggesting gender-specific metabolic interactions .
This compound’s efficacy stems from its high-affinity receptor binding and pharmacokinetic properties, enabling sustained LTB4 pathway inhibition. Further studies are warranted to explore its metabolic degradation pathways and off-target interactions.
Aplicaciones Científicas De Investigación
Pharmacokinetics
CP-105696 exhibits a complex pharmacokinetic profile characterized by a long elimination half-life and significant plasma protein binding. Studies have shown that after oral administration in healthy subjects, the compound's terminal elimination half-lives ranged from 289 to 495 hours, indicating prolonged retention in the body . The pharmacokinetic parameters are summarized in the following table:
Parameter | Value |
---|---|
Elimination Half-Life | 289 - 495 hours |
Maximum Concentration (Cmax) | 0.54 - 30.41 μg/ml |
Area Under Curve (AUC) | 1337 - 16819 μg/ml·h |
Urinary Excretion | <1% of administered dose |
The compound's pharmacokinetics suggest that it may undergo extensive enterohepatic recirculation, which contributes to its long half-life and low renal clearance .
Pharmacodynamics
This compound functions primarily as a leukotriene B4 receptor antagonist. Its pharmacodynamic effects have been evaluated through various assays, including the inhibition of CD11b/CD18 upregulation on neutrophils induced by leukotriene B4. A dose-dependent relationship was observed, with significant inhibition achieved at plasma concentrations of approximately 5-6 μg/ml . The following table summarizes key pharmacodynamic findings:
Dose (mg) | Cmax (μg/ml) | Efficacy (CD11b Inhibition) |
---|---|---|
40 | 0.54 | Minimal |
160 | 5.2 | Moderate |
320 | 10.22 | Significant |
640 | 30.41 | Maximum |
The significant inhibition of neutrophil activation suggests that this compound may be effective in treating conditions characterized by excessive leukotriene B4 activity.
Inflammatory Diseases
This compound has been investigated for its potential use in various inflammatory diseases, including arthritis and transplant rejection. In murine models of collagen-induced arthritis, this compound demonstrated efficacy in reducing disease progression and severity at doses ranging from 1 to 10 mg/kg per day . The compound's ability to modulate immune responses makes it a candidate for further clinical evaluation in conditions such as:
- Rheumatoid Arthritis : By inhibiting leukotriene B4-mediated neutrophil chemotaxis, this compound may reduce joint inflammation and damage.
- Transplant Rejection : Studies indicate that this compound can delay graft rejection by modulating immune responses .
Case Studies
Several studies have provided insights into the efficacy of this compound in clinical settings:
- Collagen-Induced Arthritis Model : In this study, this compound was administered to mice with induced arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to controls .
- Transplantation Studies : Administration of this compound at a dosage of 100 mg/kg/day resulted in sustained levels of graft-reactive IgG, indicating effective modulation of the immune response over a period of 60 days .
Mecanismo De Acción
CP-105696 ejerce sus efectos uniéndose selectivamente al receptor de leucotrieno B4, bloqueando así la interacción entre el leucotrieno B4 y su receptor. Esta inhibición evita el reclutamiento de células inmunitarias proinflamatorias a los sitios de inflamación y reduce la producción de citocinas y quimiocinas proinflamatorias. Los objetivos moleculares involucrados incluyen el receptor de leucotrieno B4 de alta afinidad, que se expresa en varias células inflamatorias e inmunitarias .
Comparación Con Compuestos Similares
Compuestos similares
MK-886: Otro antagonista del receptor de leucotrieno B4 con propiedades antiinflamatorias similares.
Zileuton: Un inhibidor de la síntesis de leucotrienos, que indirectamente reduce los niveles de leucotrieno B4.
Montelukast: Un antagonista del receptor de leucotrienos utilizado en el tratamiento del asma y la rinitis alérgica.
Singularidad de CP-105696
This compound es único debido a su alta selectividad y potencia para el receptor de leucotrieno B4. A diferencia de otros compuestos, actúa como un antagonista no competitivo en los sitios de unión de alta afinidad y un antagonista competitivo en los sitios de unión de baja afinidad. Este doble mecanismo de acción mejora su efectividad en la reducción de la inflamación .
Actividad Biológica
CP-105696 is a potent antagonist of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in various inflammatory diseases. This compound has been extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic potential in preclinical and clinical settings. Below, we present a detailed overview of its biological activity, including relevant data tables and research findings.
Overview of this compound
- Chemical Structure : this compound is a synthetic compound designed to inhibit the action of LTB4 by blocking its receptor, BLT1.
- Mechanism of Action : By antagonizing LTB4, this compound reduces inflammation and modulates immune responses, making it a candidate for treating inflammatory conditions.
Pharmacokinetics
Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key findings from various studies are summarized in the table below:
Parameter | Value | Reference |
---|---|---|
Half-life | 44 - 62 hours (mice) | |
Volume of Distribution | 0.51 - 0.72 L/kg | |
Cmax (at 640 mg) | 30.41 μg/ml | |
AUC (0,∞) | 16819 μg/ml·h | |
Oral Clearance | 0.03 - 0.05 L/h |
Case Study: Pharmacokinetics in Humans
A clinical trial investigated the pharmacokinetics of this compound in healthy male volunteers. The results indicated that plasma concentrations increased dose-dependently with significant half-lives ranging from 289 to 495 hours across various doses (5 to 640 mg). This suggests a prolonged duration of action which may facilitate less frequent dosing regimens in therapeutic applications .
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated primarily through its impact on LTB4-mediated neutrophil activation. The following key points highlight its biological activity:
- Inhibition of CD11b Upregulation : this compound effectively inhibits the upregulation of CD11b on human neutrophils in response to LTB4. Plasma concentrations of approximately 5–6 μg/ml were necessary to achieve a significant inhibitory effect .
- Dose-Response Relationship : A linear relationship was observed between plasma concentrations of this compound and the inhibition of CD11b expression, indicating that higher concentrations correlate with greater inhibition .
Research Findings
- Preclinical Models : In mouse models, this compound demonstrated effective modulation of LTB4 activity under conditions of systemic inflammation induced by high-fat diets. The compound's long half-life supports potential twice-weekly dosing schedules for chronic inflammatory diseases .
- Safety and Tolerability : In repeated-dose studies, while this compound was well tolerated at lower doses, higher doses (≥100 mg/kg) resulted in significant weight loss (>20%) in mice, highlighting the importance of dose optimization in therapeutic applications .
- Clinical Implications : The pharmacodynamic profile suggests that this compound could be beneficial in treating conditions characterized by excessive neutrophil activation and inflammation, such as rheumatoid arthritis or asthma .
Propiedades
IUPAC Name |
1-[(3S,4R)-4-hydroxy-3-[(4-phenylphenyl)methyl]-3,4-dihydro-2H-chromen-7-yl]cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c29-26-22(16-19-8-10-21(11-9-19)20-6-2-1-3-7-20)18-32-25-17-23(12-13-24(25)26)28(27(30)31)14-4-5-15-28/h1-3,6-13,17,22,26,29H,4-5,14-16,18H2,(H,30,31)/t22-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLXCBYBKHKSK-BKMJKUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)C(C(CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)[C@@H]([C@H](CO3)CC4=CC=C(C=C4)C5=CC=CC=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047308 | |
Record name | CP-105696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158081-99-3 | |
Record name | 1-[(3S,4R)-3-([1,1′-Biphenyl]-4-ylmethyl)-3,4-dihydro-4-hydroxy-2H-1-benzopyran-7-yl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158081-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP-105696 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158081993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-105696 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-105696 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7354TW4BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.